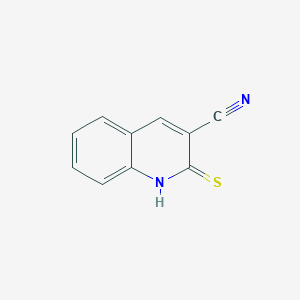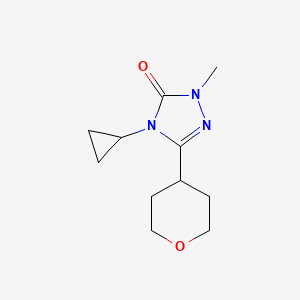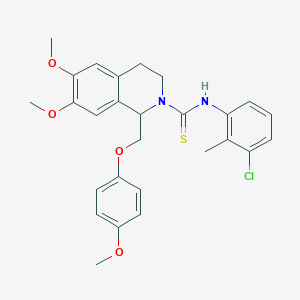
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea is a useful research compound. Its molecular formula is C18H27N3O5 and its molecular weight is 365.43. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Improved Synthesis and Structural Analysis
The compound 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea, related to glucopyranose derivatives, has been synthesized with improved methods, enhancing the yield significantly. Specifically, 3-O-acetyl-5-deoxy-5-(dimethoxyphosphinyl)-1,2-O-isopropylidene-α-d-glucofuranose underwent treatment and ring enlargement, resulting in 5-deoxy-5-(hydroxyphosphinyl)-d-glucopyranoses with a notably higher yield than previous methods. X-Ray crystallographic analyses confirmed the quasi-equatorial positions of substituents, providing detailed structural insights into these compounds (Richter et al., 1989).
Hydroxylation by Soil Fungi
Fungi isolated from agricultural soil showed the ability to hydroxylate phenylurea herbicides to hydroxylated metabolites. This study's insights into the fungal metabolism of herbicides like isoproturon can potentially contribute to understanding the environmental fate and biotransformation processes of chemicals structurally related to 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea (Rønhede et al., 2005).
Biochemistry and Molecular Studies
Polyhydroxyindolizidines Synthesis
The compound's structural resemblance to pyrrolidine derivatives makes the synthesis of polyhydroxyindolizidines relevant. Reactions involving furanoid isomers and catalytic hydrogenation led to saturated nitriles and 1-amino-1,2,3-trideoxy-4-octulose derivatives. These steps are crucial in synthesizing polyhydroxylated branched-chain pyrrolidines, indicating the compound's potential role in complex organic synthesis processes (Izquierdo et al., 1999).
Photochemical Reactions of Urea Herbicides
The photochemical behavior of urea herbicides in various solvents, including acetone and aqueous solutions, was studied. The research, focusing on chlorotoluron and isoproturon, showed solvent-dependent behavior and the formation of hydroxylated photoproducts. These findings are crucial for understanding the photostability and photochemical pathways of similar compounds (Millet et al., 1998).
Propriétés
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-12(2)20(7-8-22)18(24)19-13-9-17(23)21(11-13)14-5-6-15(25-3)16(10-14)26-4/h5-6,10,12-13,22H,7-9,11H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVZHKUWATUXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)
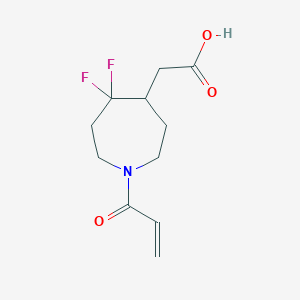
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
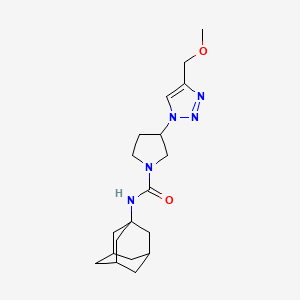
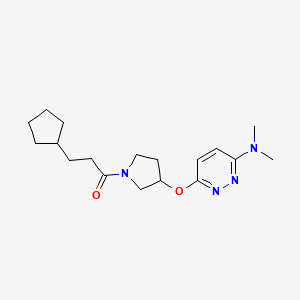
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
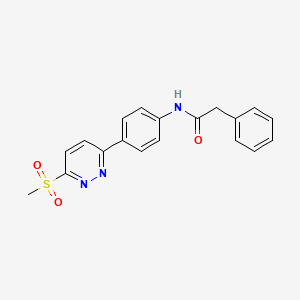
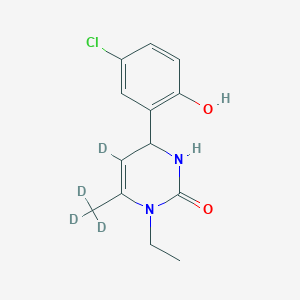
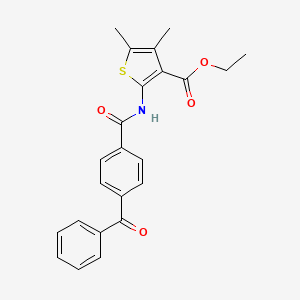
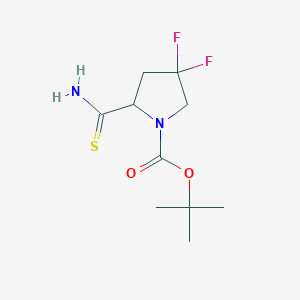
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)
